molecular formula C14H20O B1677104 Octanophenone CAS No. 1674-37-9

Octanophenone

Cat. No.: B1677104
CAS No.: 1674-37-9
M. Wt: 204.31 g/mol
InChI Key: UDEVCZRUNOLVLU-UHFFFAOYSA-N
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Description

Octanophenone, also known as 1-phenyloctan-1-one or caprylophenone, is a chemical compound with the molecular formula C14H20O . It is used as a pharmaceutical intermediate . The compound has an average mass of 204.308 Da and a monoisotopic mass of 204.151413 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5) attached to an octanone group (CH3(CH2)4CO) . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, 7 freely rotating bonds, and no violations of the Rule of 5 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 0.9±0.1 g/cm³, a boiling point of 287.5±0.0 °C at 760 mmHg, and a flash point of 116.7±6.6 °C . The compound has a refractive index of 1.494 and a molar refractivity of 64.1±0.3 cm³ .

Scientific Research Applications

1. Parkinson's Disease Research

Octanoic acid, a medium-chain fatty acid closely related to octanophenone, has been studied for its effects on Parkinson's disease-like symptoms in zebrafish. Researchers found that octanoic acid normalized alterations in protein expression related to energy and redox systems, stress response, and cytoskeleton proteins caused by rotenone exposure, a method used to simulate Parkinson's disease symptoms in experimental animals. This suggests a potential role for ketogenic diets, which are high in medium-chain triglycerides like octanoic acid, in Parkinson's disease treatment (Sürmen et al., 2022).

2. Environmental and Chemical Engineering

2-Octanone, another compound related to this compound, has been researched for its potential use in the liquid phase extraction of phenol from aqueous solutions. This research is significant for environmental engineering, as it explores efficient methods for removing pollutants from water. The study demonstrated that 2-octanone has excellent extraction performance, suggesting its utility in environmental cleanup processes (Jiang et al., 2020).

3. Toxicity and Environmental Risk Assessment

Studies involving octanol-water partitioning and the behavior of various compounds, including bisphenol alternatives and other plastic additives, in environmental systems have implications for toxicity and risk assessment. These studies help in understanding the distribution and potential impact of these compounds in the ecosystem, which is crucial for environmental protection and public health safety (Choi & Lee, 2017).

4. Drug Delivery and Medical Applications

Research on octenidine dihydrochloride, a compound structurally similar to this compound, focuses on its use as an antiseptic compound. A study proposed a new antiseiseptic formulation using lipids to dissolve octenidine, eliminating the need for irritating organic solvents. This innovation can broaden the application spectrum of octenidine, including treatments for mucous membranes and open wounds, highlighting its significance in medical and pharmaceutical fields (Szostak et al., 2018).

5. Environmental Chemistry and Toxicology

This compound and its derivatives have been used in studies examining the environmental chemistry and toxicology of various compounds. For example, research on the partitioning behavior of xenobiotics and natural compounds using octanol-1/water systems aids in predicting whether drugs and other substances are bioaccumulated, degraded, or reach toxicity-related sites. Such studies are vital for understanding the environmental impact and health risks of various chemicals (Sandermann, 2003).

Safety and Hazards

Octanophenone should be handled with care. Contact with skin, eyes, and clothing should be avoided. It should be kept away from heat and sources of ignition. Inhalation or ingestion of the compound should be avoided . In case of accidental release, it should be soaked up with inert absorbent material and kept in suitable, closed containers for disposal .

Mechanism of Action

Target of Action

Octanophenone, also known as Caprylophenone, is a complex organic compound . More research is needed to identify its primary targets and their roles.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyMore research is needed to outline these properties .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Octanophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with cytochrome P450 enzymes. These enzymes are involved in the metabolism of many substances, and this compound can act as a substrate or inhibitor, depending on the specific enzyme and conditions. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction pathways, affecting their activity and, consequently, the downstream signaling events .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By affecting kinase activity, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme groups, preventing the enzymes from catalyzing their reactions. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions at the molecular level are crucial for the compound’s overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound has been associated with changes in gene expression and metabolic activity in cultured cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can convert this compound into hydroxylated metabolites. These metabolites can then undergo further reactions, such as conjugation with glucuronic acid, to facilitate their excretion from the body. This compound can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can interact with intracellular transporters, which help to distribute the compound to different cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Properties

IUPAC Name

1-phenyloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEVCZRUNOLVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061871
Record name Octanophenone
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674-37-9
Record name Octanophenone
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Record name Octanophenone
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Record name Octanophenone
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Record name 1-Octanone, 1-phenyl-
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Record name Octanophenone
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Record name 1-phenyloctan-1-one
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Record name OCTANOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of octanophenone explored in the provided research papers?

A1: The provided research focuses on the use of this compound as a starting material in the multi-step synthesis of fingolimod [, ]. Fingolimod is an active pharmaceutical ingredient (API) approved by the USFDA for treating multiple sclerosis (MS) [].

Q2: Can this compound be used to understand the behavior of other compounds in the environment?

A2: Yes, this compound's photolysis on soil surfaces has been studied to understand the impact of vapor transport on the photodegradation of organic compounds []. Researchers found that compounds with similar structures and photolysis rates in solution, but varying vapor pressures, exhibited different degradation profiles on soil. This suggests that vapor pressure plays a role in the transport and subsequent photolysis of organic compounds in the environment [].

Q3: Has this compound been used in analytical chemistry applications?

A3: Yes, this compound serves as a standard in reversed-phase high-performance liquid chromatography (RP-HPLC) for identifying wheat varieties []. It helps improve the reproducibility and resolution of RP-HPLC analysis by providing a reference point for comparing the retention times of gliadin proteins extracted from different wheat varieties []. Additionally, this compound and other alkylphenones were used to assess the performance of a porous layered radially elongated pillar (PLREP) array column coupled to a nano-LC system [].

Q4: Are there any studies investigating the chemical reactivity of this compound?

A4: Yes, researchers have explored the borohydride reduction of this compound within a reversed-phase liquid chromatographic column []. This study aimed to understand how sodium borohydride and tetrabutylammonium borohydride reduce this compound to 1-phenyloctan-1-ol under specific conditions. Results indicated that a lower concentration of tetrabutylammonium borohydride was required compared to sodium borohydride to achieve the same level of reduction, suggesting potential substrate selectivity [].

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